Dipeptide 2

説明

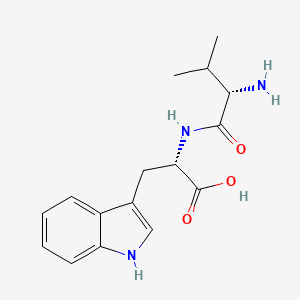

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-9(2)14(17)15(20)19-13(16(21)22)7-10-8-18-12-6-4-3-5-11(10)12/h3-6,8-9,13-14,18H,7,17H2,1-2H3,(H,19,20)(H,21,22)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDNBBYBDGBADK-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40947460 | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24587-37-9 | |

| Record name | N-Valyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1-hydroxy-3-methylbutylidene)tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40947460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALYLTRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G64B4AFQN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valyltryptophan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Val Trp and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques for Val-Trp Integration

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for peptide production, offering efficiency by not requiring purification at every step. researchgate.netunpatti.ac.id

Fmoc-based SPPS is a common strategy in solid-phase peptide synthesis. researchgate.netresearchgate.net This method utilizes the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group of amino acids. The Fmoc group is removed under mild basic conditions, typically using piperidine, allowing for the coupling of the next amino acid in the sequence.

Coupling reagents are essential in peptide synthesis to facilitate the formation of the amide bond between amino acids. HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) is a coupling reagent frequently used in SPPS. wikipedia.orgfishersci.caadvancedchemtech.com HBTU, often used in conjunction with HOBt (1-Hydroxybenzotriazole), helps to activate the carboxyl group of the incoming amino acid, promoting efficient coupling with the deprotected amino group on the resin-bound peptide chain. researchgate.netresearchgate.netwikipedia.orgwikipedia.orgadvancedchemtech.comwpmucdn.com HOBt acts as an additive to suppress racemization and improve coupling efficiency. wikipedia.orgadvancedchemtech.comcoreyorganics.com This coupling methodology has been applied in the synthesis of peptides, including those containing Val and Trp residues. researchgate.netresearchgate.net

Following the completion of the peptide chain assembly on the solid support, the synthesized peptide must be cleaved from the resin and subsequently purified. Cleavage conditions depend on the type of resin and protecting groups used. For Fmoc-based SPPS, cleavage is typically performed using mild acid treatments, such as trifluoroacetic acid (TFA), often in the presence of scavengers to protect sensitive amino acid side chains. nih.gov Purification of the crude peptide, including Val-Trp, is commonly achieved through chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netcdnsciencepub.com

HBTU/HOBt Coupling Reagent Applications

Solution-Phase Peptide Synthesis Approaches for Val-Trp

Solution-phase peptide synthesis (SPS) is another major chemical technique for peptide production. nih.gov In classical SPS, amino acids are coupled in solution. nih.gov This method allows for the purification of intermediate products, which can lead to high purity of the final peptide. nih.gov Fragment condensation, where shorter peptide fragments are synthesized and then coupled, is also used in solution phase synthesis for longer peptides. nih.gov While SPPS is often favored for its efficiency in not requiring purification at every step, solution-phase synthesis remains a valuable method, particularly for the synthesis of shorter peptides or when specific purification of intermediates is required. nih.gov The synthesis of protected tripeptides containing Val and Trp residues has been reported using solution-phase methods involving the formation of activated intermediates and subsequent reaction with amino acid esters. google.com

Combinatorial Chemistry for Val-Trp Peptidomimetic Design

Combinatorial chemistry is a powerful approach for designing and synthesizing libraries of compounds, including peptidomimetics, which are molecules that mimic the structural and functional features of peptides. ajol.infonih.govupc.edu This approach can be used to generate novel dipeptidomimetics and tripeptidomimetics containing Val and Trp residues to explore their interactions with biological targets. ajol.infonih.gov Combinatorial chemistry, sometimes combined with computational chemistry tools, can aid in understanding the structure-activity relationships and designing molecules with desired properties. ajol.infoupc.edu For instance, combinatorial approaches have been employed in the design and synthesis of peptidomimetics containing Val-Trp sequences to identify compounds with potential biological activities, such as angiotensin-converting enzyme (ACE) inhibition. nih.govresearchgate.net

Enzymatic Synthesis of Val-Trp and Related Peptides

Enzymatic synthesis offers an alternative and often more environmentally friendly approach to peptide bond formation, leveraging the stereo- and regiospecificity of enzymes. researchgate.netthieme-connect.de This method can potentially allow for peptide synthesis without the need for extensive side-chain protection and with reduced risk of racemization. thieme-connect.de General methods of enzymatic synthesis can involve either thermodynamic or kinetic control, depending on the activation state of the carboxyl component. thieme-connect.de While specific details on the enzymatic synthesis of Val-Trp were not extensively found, enzymatic methods have been explored for the synthesis of various dipeptides using aminopeptidases and other enzymes. researchgate.netasm.org These biocatalytic approaches can utilize non-N-protected amino acids and have shown efficiency in organic solvents. asm.org

Conformational and Electronic Structure Investigations of Val Trp

Molecular Mechanics (MM) Framework for Conformational Analysis

Molecular Mechanics (MM) provides a computational framework widely used for studying the conformational flexibility of peptides and proteins. This approach estimates the potential energy of a molecule as a sum of contributions from various types of interactions, including bond stretching, angle bending, torsion angles, van der Waals forces, and electrostatic interactions. MM force fields are particularly useful for exploring a wide range of possible conformations and identifying low-energy structures. ajol.inforesearchgate.net

Conformational Flexibility of Val-Trp

The conformational flexibility of Val-Trp dipeptide has been investigated using molecular mechanics methods. ajol.inforesearchgate.net The flexibility arises from the ability of different parts of the molecule to rotate around single bonds, particularly the backbone and side-chain torsion angles. This flexibility dictates the various spatial arrangements the dipeptide can adopt. ajol.inforesearchgate.net

Identification of Stable Structures (Folded and Extended Conformations)

Studies using molecular mechanics have aimed to identify the stable structures of the Val-Trp dipeptide by calculating the energies of different theoretically possible conformations. ajol.inforesearchgate.net The results of these calculations indicate that Val-Trp can exist in two primary types of stable conformations: folded and extended shapes. ajol.inforesearchgate.net These distinct structural types represent energy minima on the potential energy surface.

Influence of Intramolecular Hydrogen Bonding on Val-Trp Geometry

Intramolecular hydrogen bonding plays a significant role in stabilizing the spatial structure of peptides, including Val-Trp. researchgate.net The presence of charged atom groups at the N- and C-terminals is essential for the formation of stabilizing electrostatic forces and hydrogen bonds. researchgate.net The effects of intramolecular hydrogen bonding on the geometry of the Val-Trp dipeptide have been observed in computational studies. researchgate.netajol.info Depending on the arrangement of functional groups, different types of intramolecular hydrogen bonds can form in the optimized structures of Val-Trp. researchgate.net These can include hydrogen bonds between hydrogens of the α-amino group and the oxygen atom of the Val backbone's carbonyl group, between the hydrogen atom of the Trp backbone's amide group and a neighboring oxygen atom of the C-terminal carboxyl group, and between hydrogens of an α-amino group and a neighboring oxygen atom of the C-terminal carboxyl group. researchgate.net

Analysis of Torsion Angles (φ, ψ, ω, χ)

The conformational state of each amino acid residue within a peptide is characterized by its backbone torsion angles (φ, ψ, ω) and side-chain torsion angles (χ). ajol.inforesearchgate.net The phi (φ) angle represents the rotation around the N-Cα bond, the psi (ψ) angle represents the rotation around the Cα-C bond, and the omega (ω) angle represents the rotation around the peptide (C-N) bond. ebi.ac.ukwishartlab.commlb.co.jpmdanalysis.org The omega angle is typically restrained to values near 0° (cis) or 180° (trans) due to the partial double-bond character of the peptide bond, with the trans conformation being more common. ebi.ac.ukwishartlab.com Side-chain torsion angles (χ) describe the rotation around bonds within the amino acid side chains. ajol.inforesearchgate.netwishartlab.com For Val-Trp, the conformational analysis involves examining the variations in these torsion angles to identify low-energy conformers. ajol.inforesearchgate.net Studies have calculated numerous conformations by varying the torsion angles φ, ψ, ω of the main chain and χ of the side chains. researchgate.net

Density Functional Theory (DFT) Calculations for Val-Trp

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. DFT methods, particularly hybrid functionals like B3LYP, are considered reliable for calculating structures and energies of biological molecules. researchgate.net DFT provides accuracy comparable to non-empirical calculations while being computationally more feasible for medium-sized systems. researchgate.net

Electronic Properties and Reactivity Descriptors

Theoretical calculations provide insights into the electronic properties of Val-Trp, which are indicative of its reactivity and potential interactions. These properties include the molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), charge distribution, and dipole moment ajol.infoajol.info.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across a molecule, indicating regions that are susceptible to electrophilic or nucleophilic attack ajol.inforesearchgate.net. By visualizing the MEP for different conformations of Val-Trp, researchers can identify areas of partial positive and negative charge, providing clues about how the molecule might interact with other charged species or molecules ajol.inforesearchgate.net.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals ajol.inforesearchgate.netresearchgate.net. The energies of the HOMO and LUMO are related to the ionization potential and electron affinity of the molecule, respectively researchgate.netresearchgate.net. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and chemical reactivity; a larger gap generally suggests greater stability and lower reactivity researchgate.netresearchgate.net. Analysis of the spatial distribution of the HOMO and LUMO can reveal regions within the molecule that are most likely to donate or accept electrons during chemical reactions researchgate.net. Studies on Val-Trp have calculated these energies for different conformations, showing variations between extended and folded structures ajol.inforesearchgate.net.

| Conformation | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Extended | -5.755 | -0.875 | 4.880 |

| Folded | -5.714 | -0.762 | 4.952 |

Note: Data derived from computational studies ajol.inforesearchgate.net.

Charge Redistribution and Dipole Moment

| Conformation | Dipole Moment (Debye) |

| Extended | 11.632 |

| Folded | Not explicitly stated as a single value for folded, but indicated to be decreased compared to extended. ajol.info |

Note: The dipole moment value for the extended structure is explicitly mentioned as the decrease observed upon folding from extended ajol.info.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to study the bonding and antibonding interactions within a molecule, providing insights into electron delocalization and hyperconjugative interactions that contribute to molecular stability nih.govresearchgate.netdergipark.org.tr. NBO analysis can help to understand the charge transfer between orbitals and the strength of intramolecular interactions researchgate.netdergipark.org.tr. For Val-Trp, NBO analysis can elucidate the nature of the bonds and the distribution of electron density, further contributing to the understanding of its electronic structure and stability in different conformations nih.govresearchgate.net.

Structure Activity Relationship Sar of Val Trp in Biological Systems

Angiotensin-Converting Enzyme (ACE) Inhibition and Antihypertensive Effects

Angiotensin-Converting Enzyme (ACE) plays a crucial role in blood pressure regulation by converting angiotensin I into the potent vasoconstrictor angiotensin II, and by degrading the vasodilator bradykinin. jst.go.jp Inhibition of ACE is a well-established strategy for managing hypertension. Val-Trp functions as an ACE inhibitor, and studies have demonstrated its antihypertensive effects, particularly in spontaneously hypertensive rats (SHRs). researchgate.netnih.govrsc.org Oral administration of Val-Trp has been shown to effectively reduce both systolic and diastolic blood pressure in these animal models. researchgate.netnih.govrsc.org This antihypertensive activity is primarily attributed to its ability to inhibit ACE. researchgate.netnih.govrsc.org

Selective Inhibition of ACE C-domain by Tryptophan-containing Dipeptides

Somatic ACE (sACE) possesses two active sites, the N-domain and the C-domain. The C-domain is considered to play a more significant role in blood pressure regulation, making it a promising target for antihypertensive agents with potentially reduced side effects. ajol.inforesearchgate.netnih.govresearchgate.net Research has revealed that tryptophan-containing dipeptides, including Val-Trp, are selective and competitive inhibitors of the ACE C-domain. ajol.inforesearchgate.netnih.govnih.gov Val-Trp has been reported to exhibit a selectivity factor of 70 for the C-domain over the N-domain. ajol.inforesearchgate.netnih.gov Structure-activity relationship studies on dipeptides indicate that the presence of an N-terminal aliphatic amino acid and a tryptophan moiety at the second position (P2') are favorable structural features for potent C-domain inhibition. ajol.inforesearchgate.netnih.gov

Binding Affinity and Interaction Mechanisms with ACE Active Site

The inhibitory activity of Val-Trp is directly related to its ability to bind to the active site of ACE. Studies utilizing isothermal titration calorimetry have shown that the binding of Val-Trp to ACE is a spontaneous exothermic process, driven by both enthalpy and entropy. researchgate.netnih.govrsc.org This suggests a favorable interaction at the molecular level. Furthermore, Val-Trp has been observed to cause a static fluorescence quenching effect on ACE, indicating that its binding induces changes in the secondary structure of the enzyme. researchgate.netnih.govrsc.org

Val-Trp is described as a potent, competitive ACE inhibitor with a reported Ki value of 0.3 µM. bachem.com Another study indicates an IC50 value of 0.02 mg/ml for Val-Trp's ACE inhibitory activity. bachem.com

Detailed analyses of the interaction between Val-Trp and the ACE active site highlight the crucial roles of hydrogen bonding and hydrophobic interactions. researchgate.netnih.govrsc.orgresearchgate.netresearchgate.netscielo.brul.ie These non-covalent forces facilitate the stable binding of the dipeptide within the enzyme's active pocket. Specific amino acid residues within the ACE active site form hydrogen bonds with atoms in the Val-Trp molecule. researchgate.netscielo.br Hydrophobic interactions, particularly involving the indole (B1671886) ring of the tryptophan residue and aliphatic side chain of the valine residue, also contribute significantly to the binding affinity by interacting with hydrophobic pockets within the ACE active site. researchgate.netscielo.brspkx.net.cnnih.gov

Molecular docking simulations provide valuable insights into the predicted binding mode of Val-Trp within the ACE active site. These studies indicate that Val-Trp effectively docks into the active pocket of ACE, physically obstructing the binding of the natural substrate, angiotensin I. researchgate.netnih.govrsc.org Docking simulations predict the specific residues of ACE that interact with Val-Trp through hydrogen bonds, electrostatic interactions, and hydrophobic contacts. researchgate.netscielo.brspkx.net.cn The binding mode typically involves the dipeptide positioning itself to interact with key residues in the ACE active site, including those coordinating the catalytic zinc ion, although the direct interaction with the zinc ion might vary depending on the specific peptide and simulation.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of the Val-Trp-ACE complex over time. These simulations provide a more realistic representation of the interaction in a physiological environment compared to static docking studies. MD simulations of the Val-Trp-ACE complex, such as one conducted for 50 ns, assess the stability of the bound state and the persistence of the interactions observed in docking studies. researchgate.netnih.gov These simulations help to understand the flexibility of the peptide and the enzyme upon binding and confirm the sustained nature of the key hydrogen bonding and hydrophobic interactions that contribute to the inhibitory activity. frontiersin.orgmdpi.com

Molecular Docking Studies with ACE

Downstream Signaling Pathways Mediated by ACE Inhibition (e.g., eNOS/NO/cGMP)

The antihypertensive effects of Val-Trp, mediated through ACE inhibition, involve modulating downstream signaling pathways. One significant pathway affected is the endothelial nitric oxide synthase (eNOS)/nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. researchgate.netnih.govrsc.org ACE inhibition leads to reduced production of angiotensin II, which in turn can enhance the bioavailability of NO. NO is a crucial vasodilator that activates soluble guanylyl cyclase (sGC), increasing intracellular levels of cGMP. ahajournals.orgmdpi.comahajournals.org Elevated cGMP levels activate protein kinase G (PKG), leading to the relaxation of vascular smooth muscle and a reduction in blood pressure. ahajournals.orgmdpi.comahajournals.org

Studies have shown that Val-Trp promotes the generation of cGMP and increases the content of the vasodilator factor NO in endothelial cells. researchgate.netnih.govrsc.org Concurrently, it inhibits the production of the vasoconstrictor factor endothelin-1 (B181129) (ET-1) and induces the phosphorylation of eNOS, further contributing to increased NO production and vasodilation. researchgate.netnih.govrsc.orgguidetopharmacology.org This collective action on the eNOS/NO/cGMP pathway underscores a key mechanism by which Val-Trp exerts its antihypertensive effects. researchgate.netnih.govrsc.org

Key Findings on Val-Trp and ACE Inhibition

| Feature | Observation | Source(s) |

| ACE Inhibition | Val-Trp is an ACE inhibitor. | ajol.inforesearchgate.netnih.govrsc.orgresearchgate.netnih.govbachem.com |

| Antihypertensive Effect | Reduces systolic and diastolic blood pressure in SHRs. | researchgate.netnih.govrsc.org |

| Domain Selectivity | Selective and competitive inhibitor of the ACE C-domain. | ajol.inforesearchgate.netnih.govnih.gov |

| C-domain Selectivity Factor | Reported factor of 70 over the N-domain. | ajol.inforesearchgate.netnih.gov |

| Binding Process | Spontaneous exothermic process driven by enthalpy and entropy. | researchgate.netnih.govrsc.org |

| Effect on ACE Structure | Causes static fluorescence quenching, suggesting secondary structure changes. | researchgate.netnih.govrsc.org |

| Ki Value (ACE Inhibition) | 0.3 µM | bachem.com |

| IC50 Value (ACE Inhibition) | 0.02 mg/ml | bachem.com |

| Key Interactions | Hydrogen bonding and hydrophobic interactions with ACE active site. | researchgate.netnih.govrsc.orgresearchgate.netresearchgate.netscielo.brul.ie |

| Molecular Docking Result | Attaches to ACE active pocket, preventing substrate binding. | researchgate.netnih.govrsc.org |

| Downstream Pathway Influence | Promotes cGMP, increases NO, inhibits ET-1, induces eNOS phosphorylation. | researchgate.netnih.govrsc.org |

Antihypertensive Efficacy in Animal Models

Val-Trp has demonstrated antihypertensive effects in animal models, primarily through its activity as an angiotensin-converting enzyme (ACE) inhibitor researchgate.netbachem.com. Studies in spontaneously hypertensive rats (SHRs) have shown that oral administration of Val-Trp can effectively reduce both systolic and diastolic blood pressure researchgate.net. For instance, a study using Val-Trp derived from cauliflower by-products reported a significant reduction in systolic and diastolic blood pressure in SHRs after oral administration of 40 mg/kg body weight researchgate.net. The antihypertensive effect is suggested to involve the ACE-mediated eNOS/NO/cGMP pathway researchgate.net.

Research indicates that the ACE inhibitory activity of peptides with tryptophan as the C-terminal residue, such as Val-Trp, Ile-Trp, and Leu-Trp, is often noncompetitive mdpi.com. This contrasts with peptides having tryptophan at the N-terminal, which tend to exhibit competitive inhibition mdpi.com. The presence of a C-terminal aromatic amino acid like tryptophan and a branched-chain hydrophobic amino acid at the N-terminus (valine in the case of Val-Trp) appears to be important for potent ACE inhibition mdpi.com.

Table 1: ACE Inhibitory Activity of Tryptophan-Containing Dipeptides

| Peptide | IC50 (µM) | Inhibition Mode | Source |

| Val-Trp | 0.58 | Noncompetitive | Chlorella sorokiniana protein hydrolysates mdpi.com |

| Ile-Trp | 0.50 | Noncompetitive | Chlorella sorokiniana protein hydrolysates mdpi.com |

| Leu-Trp | 1.11 | Noncompetitive | Chlorella sorokiniana protein hydrolysates mdpi.com |

| Trp-Val | 307.61 | Competitive | Chlorella sorokiniana protein hydrolysates mdpi.com |

Note: IC50 values represent the concentration required for 50% inhibition of ACE activity.

Further studies using molecular docking and dynamics simulations have investigated the interaction between Val-Trp and ACE, suggesting that Val-Trp binds to the active pocket of ACE, thereby preventing substrate binding researchgate.net.

Interactions with Other Receptors and Enzymes

Angiotensin II Receptor Type 1 (AT1R) Interactions

While Val-Trp is primarily known for its ACE inhibitory activity, its potential interactions with the Angiotensin II Receptor Type 1 (AT1R) have also been explored, particularly through computational methods like molecular docking researchgate.nettandfonline.com. The AT1R is a key component of the renin-angiotensin system, mediating the effects of angiotensin II, a potent vasoconstrictor mdpi.com. Molecular docking studies have been utilized to investigate the potential binding of Val-Trp to AT1R, alongside other receptors involved in blood pressure regulation researchgate.nettandfonline.com. These studies aim to understand the molecular basis of Val-Trp's potential antihypertensive effects, which may involve mechanisms in addition to ACE inhibition researchgate.nettandfonline.com.

Renin Inhibition Studies

Research has also investigated the potential of peptides, including those containing valine and tryptophan residues, to inhibit renin, another crucial enzyme in the renin-angiotensin system nih.govacs.orgpnas.org. Renin initiates the cascade that leads to the production of angiotensin II pnas.org. While some studies focus on larger peptide sequences or modified peptides as renin inhibitors, the interaction of dipeptides like Val-Trp with renin has been a subject of computational investigation researchgate.nettandfonline.com. Molecular docking studies have included renin as a target to assess the potential inhibitory activity of Val-Trp researchgate.nettandfonline.com.

Thermolysin Binding and Hydrolysis Mechanisms

Val-Trp's interaction with thermolysin, a bacterial metalloprotease, has been studied crystallographically to understand the mode of binding of peptide hydrolysis products researchgate.netnih.govdbcls.jp. Crystallographic analysis of Val-Trp binding to crystalline thermolysin reveals that the dipeptide occupies the S1'-S2' subsites of the active site researchgate.netnih.gov. This binding differs from that observed for other dipeptides like Ala-Phe, which occupy the S1-S1' subsites, and is consistent with the specificity of thermolysin researchgate.netnih.gov. The binding of Val-Trp illustrates how products of peptide hydrolysis interact with the enzyme researchgate.netnih.gov. High-resolution refinement indicates that the valyl amino group forms hydrogen bonds with the enzyme and solvent, and is in close proximity to the carboxylate of Glu-143 researchgate.net. This observation provides support for the proposed mechanism of action for thermolysin, involving a direct interaction between Glu-143 and the scissile nitrogen researchgate.net.

Potential Neurotransmitter Function and Receptor Interactions

The potential for Val-Trp to act as a neurotransmitter or interact with neurotransmitter receptors has been an area of interest, although specific detailed research on Val-Trp in this context is less extensively documented compared to its cardiovascular effects chemimpex.com. General research into bioactive peptides suggests that some can influence neurological processes and interact with various receptors in the nervous system chemimpex.com. While some studies broadly mention the use of Val-Trp in neuroscience research related to neurotransmitter function and receptor interactions, specific mechanisms or identified receptor targets for Val-Trp in this domain require further detailed investigation chemimpex.com.

Formyl Peptide Receptor (FPR) and FPR-like 2 (FPRL2) Ligand Activity

The Formyl Peptide Receptor (FPR) family, including FPR and FPR-like 2 (FPRL2), are G protein-coupled receptors involved in immune and inflammatory responses, typically activated by formylated peptides of bacterial or mitochondrial origin aai.orgnih.govmdpi.com. While Val-Trp is not a formylated peptide, some studies have investigated the activity of various peptides, including synthetic ones containing tryptophan and valine residues, on FPR and FPRL2 aai.orgnih.govaai.org. For example, the synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm), which contains both tryptophan and valine, has been identified as an activator of FPR and FPRL2 nih.govaai.org. However, direct evidence specifically demonstrating Val-Trp as a ligand for FPR or FPRL2 is not prominent in the search results, which focus more on formylated peptides and other known agonists for these receptors aai.orgnih.govmdpi.com. Research on FPR and FPRL2 ligand activity often involves peptides with specific structural motifs recognized by these receptors aai.orgmdpi.com.

Table 2: Selected Ligands and their Activity on FPR and FPRL2

| Ligand | Activity on FPR | Activity on FPRL2 | Source |

| fMLF (formyl-Met-Leu-Phe) | High affinity | Almost inactive | aai.orgmdpi.com |

| F2L (acetylated 21-aa peptide) | Inactive | Specific ligand | aai.orgnih.gov |

| Humanin | High affinity | aai.org | |

| WKYMVm (Trp-Lys-Tyr-Met-Val-D-Met) | Activator | Activator | nih.govaai.org |

Xanthine (B1682287) Oxidase Inhibition

Research has indicated that Val-Trp exhibits inhibitory activity against xanthine oxidase (XO) nih.govnih.gov. Xanthine oxidase is an enzyme involved in purine (B94841) metabolism, and its inhibition can reduce the production of uric acid and reactive oxygen species. Studies comparing various dipeptides have shown that XO inhibitory activity is particularly associated with tryptophan-containing peptides, including Val-Trp and its reverse sequence, Trp-Val nih.govresearchgate.net. While both dipeptides demonstrated inhibitory effects, the activity was primarily attributed to the tryptophan residue nih.govresearchgate.net. Kinetic analysis has suggested that tryptophan, Val-Trp, and Trp-Val act as non-competitive inhibitors of xanthine oxidase nih.gov.

Neurotrophin Receptor Targeting and Neuroprotection

While direct evidence for Val-Trp specifically targeting neurotrophin receptors is limited in the provided search results, studies on related peptides offer insights into potential mechanisms. A synthetic snake-venom-based tripeptide containing Val-Trp (Glu-Val-Trp) has shown neuroprotective effects in a cellular model of Parkinson's disease nih.govsciopen.comnih.gov. This tripeptide was found to protect PC12 cells from toxicity by activating the nerve growth factor (NGF)-signaling pathway, which involves the TrkA receptor nih.govnih.govresearchgate.nettechscience.com. This suggests that peptides containing Val and Trp moieties may have the potential to interact with neurotrophin-related pathways, contributing to neuroprotection sciopen.comresearchgate.nettechscience.com.

Contribution of Amino Acid Residues to Bioactivity

Role of Tryptophan Moiety in Bioactivity

The tryptophan residue is a key contributor to several of Val-Trp's observed bioactivities cymitquimica.comnih.govresearchgate.net. Tryptophan is an essential amino acid characterized by its indole functional group, which is an aromatic bicyclic structure frontiersin.org. This structure contributes to its hydrophobicity and its ability to participate in various interactions, including hydrogen bonding and pi-pi interactions cambridge.orgmdpi.com. In the context of xanthine oxidase inhibition, the tryptophan residue has been identified as the primary determinant of the inhibitory activity of Val-Trp nih.govresearchgate.net. Furthermore, tryptophan is a precursor to important bioactive molecules like serotonin (B10506) and melatonin, which can influence neurotransmitter activity and exhibit antioxidant properties cymitquimica.comkimeralabs.comfrontiersin.org.

Hydrophobicity and its Role in Biological Interactions

The hydrophobicity of Val-Trp, arising from both the valine and tryptophan residues, is a significant factor in its biological interactions cymitquimica.comisnff-jfb.com. Hydrophobic amino acids facilitate the interaction of peptides with lipid bilayers of cell membranes, which can be crucial for cellular uptake, targeting membrane-bound enzymes, or interacting with intracellular components isnff-jfb.commdpi.comnih.gov. The bulky aromatic side chain of tryptophan and the non-polar nature of valine contribute to Val-Trp's hydrophobic character cymitquimica.com. This property can influence its solubility, stability, and affinity for hydrophobic binding sites on target molecules cymitquimica.comresearchgate.net.

Antioxidant Properties attributed to Tryptophan

Tryptophan is recognized for its antioxidant properties, which are likely conferred to the Val-Trp dipeptide cymitquimica.comkimeralabs.comnih.govnih.govscispace.com. The indole ring of tryptophan can act as a hydrogen donor, enabling it to scavenge free radicals and reduce oxidative stress nih.govnih.govscispace.commdpi.com. While tryptophan itself may not be directly oxidized by hydrogen peroxide, its antioxidant effects in vivo can be mediated by its metabolites or by activating the body's antioxidative systems nih.gov. The presence of tryptophan in peptides has been correlated with increased antioxidant capacity, potentially by improving the peptide's solubility in lipid phases and facilitating interactions with lipid-free radicals mdpi.commdpi.commdpi.com.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Valyl-tryptophan | 3360287 |

| Valine | 6287 |

| Tryptophan | 6305 |

Data Table: Xanthine Oxidase Inhibition

Metabolic and Degradation Pathways of Val Trp

General Amino Acid Degradation Pathways Relevant to Valine and Tryptophan

Amino acid degradation pathways serve to break down excess amino acids, providing energy or precursors for other metabolic processes. These pathways often involve transamination and deamination reactions, frequently utilizing enzymes that require cofactors such as pyridoxal (B1214274) 5'-phosphate (PLP), NAD⁺/NADH, tetrahydrobiopterin, and biotin. libretexts.org The carbon skeletons of amino acids are converted into various intermediates that can enter the tricarboxylic acid (TCA) cycle, or be used for gluconeogenesis or ketogenesis. libretexts.org

Valine and tryptophan follow distinct degradation routes. Valine is a branched-chain amino acid (BCAA) and is degraded via pathways that ultimately generate propionyl-CoA, which is then converted to succinyl-CoA, a TCA cycle intermediate. libretexts.org Tryptophan, an aromatic amino acid, is degraded primarily through the kynurenine (B1673888) pathway, leading to the formation of various metabolites, including precursors for NAD⁺ synthesis. nih.govencyclopedia.pub

Tryptophan Degradation via the Kynurenine Pathway

The kynurenine pathway is the major route for tryptophan degradation, accounting for approximately 95% of its metabolism. nih.govencyclopedia.pub This pathway is initiated by the oxidative cleavage of the indole (B1671886) ring of tryptophan. pensoft.net

Enzymes Involved in Tryptophan Catabolism (e.g., TDO, IDO)

The initial and rate-limiting step in the kynurenine pathway is catalyzed by two key enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govbpsbioscience.comnih.govresearchgate.net Both enzymes catalyze the conversion of L-tryptophan to N'-formylkynurenine through the insertion of molecular oxygen across the C2-C3 bond of the indole moiety. pensoft.netresearchgate.netnih.gov

TDO is primarily found in the liver and is highly substrate-specific for L-tryptophan. researchgate.netnih.gov Its activity is regulated by factors such as glucocorticoid induction, substrate availability, heme cofactor activation, and end-product inhibition. nih.gov IDO, on the other hand, is expressed in various extrahepatic tissues and has a broader substrate specificity, capable of dioxygenating D-tryptophan, tryptamine, and serotonin (B10506) in addition to L-tryptophan. nih.govfrontiersin.orgwikipedia.org IDO expression can be induced by inflammatory cytokines like interferon-gamma. nih.govwikipedia.org A third enzyme, IDO2, also contributes to this initial step. nih.govwikipedia.org

Formation of Biologically Active Metabolites from Tryptophan

Following the formation of N'-formylkynurenine by TDO or IDO, it is hydrolyzed by formamidase to produce kynurenine. nih.govencyclopedia.pubnih.gov Kynurenine serves as a central intermediate in the pathway and can be further metabolized into a variety of biologically active compounds. nih.govencyclopedia.pubnih.gov These metabolites include kynurenic acid, 3-hydroxykynurenine, 3-hydroxyanthranilic acid, quinolinic acid, and picolinic acid. encyclopedia.pubnih.govresearchgate.netcpn.or.kr

The kynurenine pathway is crucial for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), an essential coenzyme involved in numerous cellular redox reactions and energy metabolism. nih.govencyclopedia.pubmdpi.com Some metabolites of the kynurenine pathway have been shown to possess neuroactive and immunoregulatory properties, with some being considered neurotoxic (e.g., quinolinic acid) and others neuroprotective (e.g., kynurenic acid and picolinic acid). encyclopedia.pubnih.govresearchgate.netcpn.or.kr

Valine Degradation and Entry into the TCA Cycle

Valine, as a branched-chain amino acid, undergoes a catabolic pathway that begins with the removal of its amino group through transamination, yielding alpha-ketoisovalerate. wikipedia.orgnih.gov This step is catalyzed by branched-chain aminotransferases (BCATs). libretexts.orgontosight.ai Alpha-ketoisovalerate is then oxidatively decarboxylated by the branched-chain alpha-ketoacid dehydrogenase complex (BCKDC), resulting in the formation of isobutyryl-CoA. libretexts.orgwikipedia.orgontosight.ai

The subsequent steps involve the conversion of isobutyryl-CoA through a series of enzymatic reactions, including dehydrogenation, hydration, and rearrangement. wikipedia.orgnih.gov Key enzymes in this distal pathway of valine degradation include isobutyryl-CoA dehydrogenase (IBD), methacrylyl-CoA hydratase, and 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). nih.govnih.gov The pathway ultimately generates methylmalonate semialdehyde, which is converted to propionyl-CoA. libretexts.org Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA. libretexts.org Succinyl-CoA is a direct intermediate of the TCA cycle, thus linking valine degradation to cellular energy production. libretexts.orgnih.govbiorxiv.org

Enzymatic Hydrolysis of Val-Trp

Dipeptides like Val-Trp are generally hydrolyzed into their constituent amino acids by peptidases or proteases in the gastrointestinal tract and within cells. This enzymatic hydrolysis is a crucial step before the individual amino acids can enter their respective metabolic degradation pathways. While specific enzymes solely dedicated to Val-Trp hydrolysis may not be uniquely characterized, various peptidases are capable of cleaving the peptide bond between valine and tryptophan. This hydrolysis releases free valine and free tryptophan, which then become substrates for the metabolic pathways described above.

Val-Trp as an Incomplete Product of Protein Catabolism or Digestion

Val-Trp can be generated as an incomplete product during the breakdown of proteins containing adjacent valine and tryptophan residues. This occurs during both dietary protein digestion in the gastrointestinal tract and intracellular protein catabolism. Proteolytic enzymes break down proteins into smaller peptides and individual amino acids. Depending on the specificity of the enzymes involved and the extent of proteolysis, dipeptides like Val-Trp can be released. These dipeptides can then be absorbed and further hydrolyzed, or in some cases, may have specific biological activities themselves before being fully degraded.

Analytical and Computational Methodologies in Val Trp Research

Spectroscopic Methods for Val-Trp Characterization

Spectroscopic techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are valuable tools for the structural characterization of Val-Trp. These methods probe the vibrational modes of the molecule, providing a unique spectral fingerprint that can be used for identification and to understand its conformational properties and interactions. Studies on peptides containing Val and Trp, or related dipeptides like Val-Met, highlight the utility of these techniques in analyzing peptide structure and bonding researchgate.netresearchgate.netacs.org.

FT-IR Spectroscopy

FT-IR spectroscopy is widely used to study the vibrational modes of peptides, including Val-Trp. This technique can reveal information about the peptide backbone (amide I, II, and III bands) and the side chains of the constituent amino acids, valine and tryptophan acs.org. Analysis of FT-IR spectra can indicate the presence of specific functional groups and hydrogen bonding interactions within the dipeptide structure researchgate.netresearchgate.net. For instance, changes in the position and profiles of carboxylate and amine bands in the infrared spectrum can suggest their involvement in coordination or interactions researchgate.net. Bands in the 2900-3150 cm⁻¹ region can support the presence of aromatic groups, characteristic of the tryptophan residue researchgate.net.

Raman Spectroscopy

Raman spectroscopy complements FT-IR spectroscopy by providing information on different vibrational modes. It is particularly useful for studying the skeletal vibrations of molecules and can be sensitive to the environment of aromatic residues like tryptophan acs.org. Raman characteristic peaks for individual amino acids like Val and Trp have been identified, with specific peaks corresponding to different functional group vibrations mdpi.com. For example, Val can show characteristic peaks around 537, 846, 944, 1349, and 1450 cm⁻¹, while Trp can exhibit peaks at 757, 1010, 1423, and 1542 cm⁻¹ mdpi.com. These specific peaks can be used to identify the presence of these residues within a peptide like Val-Trp and study their local environment mdpi.com. Resonance Raman spectroscopy can provide enhanced signals for aromatic amino acids when using appropriate excitation wavelengths acs.org.

Chromatographic Techniques for Val-Trp Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of Val-Trp from synthesis mixtures or biological samples. These methods exploit differences in the physicochemical properties of Val-Trp and other components in a mixture to achieve separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for qualitative analysis, monitoring reaction progress, and checking the purity of peptides like Val-Trp york.ac.ukresearchgate.net. TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or cellulose (B213188) on a plate) and a mobile phase (a solvent or mixture of solvents) york.ac.uk. The migration of a compound is characterized by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front akjournals.comreachdevices.com. Different solvent systems can be employed to optimize the separation of amino acids and small peptides akjournals.comreachdevices.com. Visualization is often achieved using UV light if the compound has a chromophore (like tryptophan) or by spraying with a visualizing agent like ninhydrin (B49086) york.ac.ukreachdevices.comcore.ac.uk. Studies on amino acids have shown that their Rf values can vary depending on the stationary and mobile phases used akjournals.comreachdevices.com. For instance, on silica gel or cellulose layers, Val and Trp tend to migrate more quickly than some other amino acids in certain solvent systems akjournals.com.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of peptides, including Val-Trp hplc.eunih.govrenyi.hunih.gov. RP-HPLC separates molecules based on their hydrophobicity, with a hydrophobic stationary phase and a polar mobile phase renyi.hu. The elution is typically performed using a gradient of increasing organic solvent concentration (commonly acetonitrile (B52724) or methanol) in an aqueous buffer (often containing an acidic modifier like trifluoroacetic acid) hplc.eunih.govrenyi.hugoogle.com. More hydrophobic peptides are retained longer on the stationary phase and elute at higher organic solvent concentrations renyi.hu. RP-HPLC offers excellent resolution, high sensitivity, and good reproducibility, making it suitable for both analytical and preparative applications hplc.eurenyi.hu. The choice of stationary phase (e.g., C18, C8) and mobile phase conditions (solvent type, gradient, pH, additives) can be adjusted to optimize the separation of specific peptides hplc.eunih.govrenyi.hunih.gov. Studies analyzing amino acid pools have utilized RP-HPLC with specific mobile phases to quantify components like Val and Trp researcher.lifenih.gov.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific hyphenated technique used for the identification and quantification of peptides like Val-Trp in complex matrices, such as biological samples d-nb.inforesearchgate.netresearchgate.netnih.govcore.ac.uk. UPLC utilizes smaller particle size stationary phases and higher pressures than conventional HPLC, providing improved resolution, speed, and sensitivity researchgate.net. The UPLC system is coupled to a tandem mass spectrometer, which provides highly specific detection based on the mass-to-charge ratio of the parent peptide and its characteristic fragment ions d-nb.inforesearchgate.netresearchgate.netnih.gov. This allows for accurate identification and quantification even in the presence of interfering substances d-nb.inforesearchgate.netresearchgate.net. UPLC-MS/MS methods have been developed for the simultaneous determination of multiple amino acids, including Val and Trp, in plasma samples d-nb.inforesearchgate.net. These methods often involve minimal sample preparation, such as protein precipitation, and utilize specific chromatographic columns and mobile phases d-nb.inforesearchgate.netresearchgate.net. Quantification is typically performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode d-nb.inforesearchgate.netresearchgate.netcore.ac.uk.

Data Tables

While specific quantitative data for Val-Trp analysis across all mentioned techniques was not consistently available in a format suitable for comprehensive data tables spanning all methods from the search results, some illustrative parameters for related analyses involving Val and Trp can be presented.

Illustrative Chromatographic Parameters for Amino Acid Analysis (including Val and Trp)

| Technique | Stationary Phase | Mobile Phase | Detection | Notes | Source |

| TLC | Silica gel or Cellulose | Various solvent systems (e.g., 2-butanol-pyridine-acetic acid-water) | UV or Ninhydrin | Qualitative analysis, Rf values depend on system. | akjournals.comreachdevices.com |

| RP-HPLC | C18 | Gradient of aqueous buffer (e.g., 0.1% TFA) and organic solvent (e.g., AcCN) | UV (220 nm) | Separation based on hydrophobicity. | hplc.eurenyi.huresearchgate.net |

| UPLC-MS/MS | BEH C18 (1.7 µm) | Gradient of 0.1% formic acid in water and acetonitrile | ESI(+)-MRM | Highly sensitive and specific for quantification in complex matrices. | d-nb.inforesearchgate.netresearchgate.net |

Illustrative UPLC-MS/MS Parameters for Amino Acid Determination

| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) |

| Val | 118.1 | 72.1 |

| Trp | 205.2 | 188.02 |

Note: These parameters are specific examples from studies analyzing individual amino acids and may vary for dipeptides like Val-Trp, but illustrate the principle of UPLC-MS/MS detection. d-nb.inforesearchgate.net

Detailed Research Findings

Research utilizing these analytical techniques has contributed to the understanding of Val-Trp. For example, spectroscopic methods have been employed to characterize the synthesized dipeptide and its interactions uctm.edunih.gov. Chromatographic methods, particularly RP-HPLC, have been used for the purification of Val-Trp synthesized in the laboratory uctm.edu. More advanced techniques like UPLC-MS/MS have enabled the sensitive and simultaneous determination of amino acids, including Val and Trp, in biological matrices like plasma, providing insights into their levels in different physiological conditions d-nb.inforesearchgate.net. While these studies often focus on the individual amino acids or larger peptides containing these residues, the methodologies are directly applicable to the analysis of the Val-Trp dipeptide itself. The development of specific chromatographic conditions and mass spectrometry parameters is crucial for the accurate identification and quantification of Val-Trp in various research contexts.

Computational Modeling and Simulation

Computer modeling methods are extensively used to study biologically active molecules such as Val-Trp. These methods enable the exploration of different theoretically possible conformations to identify stable structures ajol.infoajol.info. Techniques like molecular mechanics (MM) and Density Functional Theory (DFT) calculations are fundamental in these studies ajol.infoajol.info. MM force fields are particularly useful for peptide simulations due to their efficiency in studying conformational flexibility, which is crucial in computational structure-based drug discovery (CSBDD) projects ajol.info. DFT methods, on the other hand, provide accuracy comparable to non-empirical calculations and are suitable for analyzing the electronic structure of medium-sized biological and pharmaceutical systems researchgate.net.

Studies on Val-Trp have utilized MM frameworks to investigate conformational profiles, considering backbone (φ, ψ) and side chain (χ1, χ2,…) torsion angles ajol.inforesearchgate.net. The conformational potential energy of the dipeptide is calculated as the sum of contributions from nonvalent, electrostatic, torsion interactions, and hydrogen bond energies ajol.info. DFT calculations, often employing basis sets like 6-31+G(d,p) or 6-311++G(d,p), are then used to optimize the geometry and compute properties such as energy parameters, electronic properties, molecular electrostatic potential (MEP) maps, HOMO/LUMO energies, and chemical reactivity descriptors for the identified stable conformations ajol.infoajol.infotandfonline.com.

Research indicates that Val-Trp can exist in both folded and extended conformations ajol.infoajol.info. The relative energy calculations suggest that both backbone shapes are equiprobable for this dipeptide ajol.info. The differences in electronic structure between these conformations have been revealed, showing that the folding of the peptide chain can lead to a decrease in the dipole moment due to charge redistribution ajol.infoajol.info. Intramolecular hydrogen bonding also plays a role in the geometry of Val-Trp ajol.infoajol.info. Dispersion interactions are an important factor for stabilizing the spatial structure, particularly given the massive side chains of valine and tryptophan residues ajol.inforesearchgate.net.

Computational studies on Val-Trp are considered to be of practical importance in medicine and pharmacology, potentially creating prospects for developing peptidomimetics with enhanced stability and efficiency, and may serve as a basis for developing new antihypertensive drugs researchgate.net.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the binding orientation (pose) of a small molecule ligand to a protein receptor and estimate the strength of the resulting complex nih.gov. It is a crucial tool in drug discovery for understanding the mode of interaction between inhibitors and enzyme active sites researchgate.netnih.gov.

In the context of Val-Trp, molecular docking studies have been employed to investigate its interactions with receptors related to hypertension, such as Angiotensin-converting enzyme (ACE), Angiotensin II Receptor Type 1 (AT1R), and Renin tandfonline.com. These studies aim to understand how Val-Trp might exert its potential antihypertensive effects by binding to these targets tandfonline.comresearchgate.net.

Molecular docking helps to identify key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic interactions, that stabilize the peptide-receptor complex nih.govresearchgate.net. For instance, studies on other peptides have shown the importance of residues like Val and Trp in interactions with target proteins nih.govnih.gov. While specific detailed docking results for Val-Trp with ACE, AT1R, or Renin from the provided sources are limited, the methodology is clearly applied to this dipeptide to explore its binding potential to these crucial enzymes in the renin-angiotensin system tandfonline.com.

Molecular Dynamics (MD) Simulations for Complex Stability

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. These simulations provide insights into the dynamic behavior and stability of molecular systems, including peptide-receptor complexes researchgate.netnih.gov. MD simulations are essential for understanding the conformational dynamics and identifying stable states of protein-ligand complexes nih.gov.

While detailed outcomes of the 50 ns simulation for the Val-Trp-ACE complex are not extensively described in the provided snippets, the application of this technique highlights its importance in validating and refining the static predictions made by molecular docking tandfonline.com. MD simulations can also be used to study the conformational stability of peptides themselves in different environments, such as in aqueous solution or when interacting with other molecules like carbon nanotubes nih.govnih.gov. Studies on other Val- and Trp-containing peptides have demonstrated the utility of MD simulations in analyzing conformational preferences and interactions mdpi.comnih.govpolimi.it.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a relationship between the structural properties of molecules and their biological activities rsc.org. By analyzing a set of compounds with known structures and activities, QSAR models can be built to predict the activity of new or untested compounds based on their structural features rsc.org.

Although the provided information primarily discusses QSAR in the context of tripeptides and other dipeptides, the principles are applicable to Val-Trp. QSAR studies have shown that the presence and position of specific amino acid residues, such as Tryptophan (Trp) and Valine (Val), can significantly influence the biological activity of peptides, including antioxidant and enzyme inhibitory properties rsc.orgnih.govresearchgate.net.

For instance, QSAR analysis on renin inhibitory peptides indicated that a bulky amino acid like Tryptophan at the C-terminus and hydrophobic/small amino acids like Val at the N-terminus can be favorable for potent renin inhibitory properties rsc.org. While Val-Trp itself was found to be inactive towards renin in one study, QSAR provides a framework for understanding how structural modifications to dipeptides like Val-Trp could potentially enhance or alter their biological activities rsc.org. QSAR models can help in identifying key structural features linked to desired bioactivities and guide the design of novel peptide sequences rsc.org.

Conformational Analysis using Computer Modeling

Conformational analysis using computer modeling involves studying the different spatial arrangements (conformations) that a molecule can adopt and determining their relative stabilities ajol.inforesearchgate.net. This is a fundamental step in understanding the relationship between a molecule's structure and its properties or activity.

For Val-Trp, computer modeling methods like molecular mechanics and DFT calculations are used to explore the conformational space and identify energetically stable conformations ajol.infoajol.inforesearchgate.net. By varying torsion angles of the main chain (φ, ψ, ω) and side chains (χ1, χ2,…), different possible conformations are generated and their energies are calculated ajol.inforesearchgate.net.

Studies on Val-Trp have revealed the existence of distinct folded and extended conformations ajol.infoajol.info. Molecular mechanics calculations are used to search for these stable structures by calculating the conformational potential energy ajol.info. Subsequent DFT calculations optimize the geometry of the most stable conformations and provide detailed information about their structural parameters ajol.inforesearchgate.net. The analysis of these conformations helps to understand the flexibility of the dipeptide and how intramolecular interactions, such as hydrogen bonding and dispersion forces, stabilize specific shapes ajol.inforesearchgate.net. Understanding the preferred conformations of Val-Trp is crucial for predicting its behavior in different environments and its interactions with other molecules, including receptor binding nih.gov.

Val Trp in Disease Pathogenesis and Therapeutic Development

Role in Hypertension and Cardiovascular Disorders

Hypertension, or high blood pressure, stands as a major risk factor for the development of severe cardiovascular complications such as heart attack, stroke, and heart failure. asianpubs.orgtandfonline.com The intricate regulation of blood pressure involves the renin-angiotensin system (RAS). A key enzyme within this system is the angiotensin-converting enzyme (ACE), which facilitates the conversion of angiotensin I, a relatively inactive peptide, into angiotensin II, a potent vasoconstrictor that elevates blood pressure. nih.govresearchgate.net Targeting ACE to disrupt this process is a well-established therapeutic strategy for managing hypertension. outbreak.info

Val-Trp as a Potential Antihypertensive Agent

Val-Trp has been identified and studied as a peptide with ACE inhibitory properties, suggesting its potential utility as an antihypertensive agent. tandfonline.comresearchgate.netnih.govrsc.org Studies conducted in spontaneously hypertensive rats (SHRs) have demonstrated that oral administration of Val-Trp can lead to a reduction in both systolic and diastolic blood pressure. researchgate.netnih.govrsc.org

The mechanisms proposed for Val-Trp's antihypertensive effects involve its action on the ACE and the subsequent activation of the eNOS/NO/cGMP signaling pathway. researchgate.netnih.govrsc.org Investigations using Angiotensin I-induced human umbilical vein endothelial cells (HUVECs) have shown that Val-Trp stimulates the production of cGMP, resulting in a decrease in intracellular calcium concentration. researchgate.netnih.govrsc.org This reduction in intracellular calcium promotes the relaxation of vascular smooth muscle, thereby contributing to lower blood pressure. researchgate.netnih.govrsc.org Furthermore, Val-Trp has been observed to increase the levels of nitric oxide (NO), a vasodilator, while simultaneously inhibiting the production of endothelin-1 (B181129) (ET-1), a vasoconstrictor. researchgate.netnih.govrsc.org The peptide also induces the phosphorylation of eNOS, an enzyme responsible for NO synthesis. researchgate.netnih.govrsc.org

Detailed studies, including isothermal titration calorimetry and molecular docking, have explored how Val-Trp inhibits ACE. researchgate.netnih.govrsc.org These analyses suggest that Val-Trp binds to ACE through a spontaneous exothermic process driven by enthalpy and entropy, involving hydrogen bonding and hydrophobic interactions. researchgate.netnih.govrsc.org Molecular docking simulations indicate that Val-Trp occupies the active site pocket of ACE, preventing its natural substrate, Angiotensin I, from binding. researchgate.netnih.govrsc.org

Val-Trp has been isolated from various food sources and their by-products, including cauliflower, izumi shrimp, and Antarctic krill, highlighting its natural occurrence and contribution to the ACE inhibitory potential of these sources. researchgate.netnih.govrsc.orgajol.info

Comparative studies between Val-Trp and its reverse sequence, Trp-Val, have revealed that the orientation of the amino acids impacts both the potency and the mechanism of ACE inhibition. researchgate.net Peptides with tryptophan at the C-terminal, like Val-Trp, tend to exhibit non-competitive inhibition, whereas those with tryptophan at the N-terminal may show competitive inhibition. researchgate.net Generally, C-terminal tryptophan-containing dipeptides have demonstrated higher ACE-inhibitory activity compared to their N-terminal counterparts. researchgate.net

The following table summarizes some research findings on the ACE inhibitory activity of Val-Trp and related peptides:

| Peptide | Source | IC50 (µM) | Inhibition Mode |

| Val-Trp | Salmon muscle hydrolysate | 0.58 | Non-competitive |

| Trp-Val | Salmon muscle hydrolysate | 307.61 | Competitive |

Therapeutic Applications of ACE Inhibitory Peptidomimetics

ACE inhibitors, including those designed as peptidomimetics, are cornerstone medications in the management of hypertension and various cardiovascular conditions. asianpubs.orgresearchgate.netresearchgate.net Their therapeutic efficacy stems from their ability to block ACE activity, thereby reducing the levels of the vasoconstrictive peptide Angiotensin II and lowering blood pressure. asianpubs.orgresearchgate.net Peptidomimetics are synthetic compounds designed to replicate the biological activity of peptides while often possessing enhanced pharmacological properties, such as improved stability and bioavailability. nih.gov

The development of ACE inhibitory peptidomimetics has been an active area of pharmaceutical research, focused on creating molecules with improved binding affinities to ACE and favorable pharmacokinetic profiles. nih.gov Structure-activity relationship studies have played a vital role in the rational design and synthesis of novel peptidomimetics that effectively interact with the active sites of ACE. ajol.infonih.gov

Neurodegenerative Diseases and Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neurons and synapses, leading to cognitive and motor impairments. longdom.orgresearchgate.net These conditions are often associated with cellular dysfunctions, including mitochondrial impairment and disruptions in axonal transport. longdom.orgnih.gov

Val-Trp in Mimicking Neurotrophic Actions

Emerging research suggests that certain peptides, including those containing valine and tryptophan, may exert neuroprotective effects by mimicking the actions of endogenous neurotrophic factors like nerve growth factor (NGF). researchgate.netnih.govresearchgate.net A synthetic tripeptide containing the sequence Glu-Val-Trp (referred to as p-BTX-I), derived from snake venom, has been investigated for its neuroprotective potential in PC12 cells, a widely used model for studying dopaminergic neurons. researchgate.netnih.govresearchgate.net

This Glu-Val-Trp containing peptide has been shown to induce neuritogenesis, the process by which neurons extend neurites to form connections, a critical step in the development and maintenance of neuronal networks. nih.govresearchgate.net This neuritogenic effect was found to be mediated through the activation of signaling pathways typically associated with NGF, including the trkA receptor and downstream PI3K/AKT and MAPK-ERK pathways. nih.govresearchgate.net

Restoring Axonal Connectivity in Neurodegenerative Processes

A hallmark of many neurodegenerative diseases is the deterioration of axonal connectivity, which impairs communication between neurons and contributes to functional decline. nih.govresearchgate.net Peptides capable of promoting axonal growth and synaptic communication hold promise as potential therapeutic agents for these conditions. nih.govresearchgate.net

Studies involving the Glu-Val-Trp containing peptide (p-BTX-I) have demonstrated its ability to upregulate the expression of GAP-43 and synapsin, molecular markers associated with axonal growth and synaptic communication, respectively. nih.govresearchgate.net These findings suggest that this peptide may contribute to the restoration of axonal connectivity in the context of neurodegenerative processes. nih.govresearchgate.net The specific molecular structure of such peptides is considered important for the development of new drugs aimed at addressing the loss of axonal connectivity observed in neurodegenerative diseases. nih.govresearchgate.net

Potential for Crossing the Blood-Brain Barrier (BBB)

A major challenge in developing treatments for neurodegenerative diseases is ensuring that therapeutic agents can effectively cross the blood-brain barrier (BBB) to reach the affected areas of the central nervous system. nih.govresearchgate.net Small peptides are being explored as potential drug candidates that may be able to overcome this barrier due to their size and structural properties. nih.govresearchgate.net

While specific research focusing solely on the BBB permeability of the Val-Trp dipeptide in the context of neurodegeneration was not extensively detailed in the provided sources, studies on related neuroprotective peptides, such as the Glu-Val-Trp tripeptide, emphasize the importance of optimizing peptide characteristics, including lipophilicity, to enhance their ability to traverse the BBB. nih.govresearchgate.net The inherent properties of small peptides, such as their size, ease of synthesis, and structural stability, make them amenable to modifications aimed at improving their bioavailability and permeability across the BBB. nih.govresearchgate.net

Modulation of Immune Responses

Bioactive peptides derived from food proteins, such as those containing tryptophan, have demonstrated immunomodulatory properties. Tryptophan catabolites, particularly those produced by gut microbiota, function as signaling molecules that influence host-microbe interactions and contribute to maintaining immune system homeostasis. frontiersin.org While research on Val-Trp's direct impact on the immune system is ongoing, studies on related peptides containing Val and Trp sequences provide insights into potential mechanisms. For instance, the synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm), which contains both tryptophan and valine residues, has been shown to stimulate various immune cells, including monocytes, neutrophils, and dendritic cells. aai.orgoup.comaai.orgoup.com This stimulation is mediated, in part, through the activation of formyl peptide receptors (FPR and FPR-like 2) expressed on these cells. aai.orgnih.gov

Inhibition of Dendritic Cell Maturation

Dendritic cells (DCs) are crucial antigen-presenting cells that play a key role in initiating adaptive immune responses. Their maturation is a critical step involving increased expression of co-stimulatory molecules and major histocompatibility complex (MHC) molecules, along with the secretion of cytokines. symbiosisonlinepublishing.com Studies investigating the effects of peptides containing Val and Trp sequences have shown an influence on DC maturation. The synthetic peptide WKYMVm has been observed to inhibit the maturation of human monocyte-derived dendritic cells induced by lipopolysaccharide (LPS). aai.orgnih.gov This inhibition is characterized by a reduction in the LPS-induced surface expression of maturation markers such as CD86 and HLA-DR. aai.orgnih.gov The mechanism underlying this effect involves the activation of FPR and FPRL2 receptors on DCs and the subsequent negative regulation of ERK activity. aai.orgnih.gov

Influence on Cytokine Production (e.g., IL-12)

Cytokines are signaling molecules that regulate immune responses. Interleukin-12 (IL-12), primarily produced by antigen-presenting cells like dendritic cells and macrophages, is a key cytokine that promotes T helper 1 (Th1) cell differentiation and the production of interferon-gamma (IFN-γ), crucial for cell-mediated immunity. mdpi.combiolegend.com Research on peptides containing Val and Trp has indicated an influence on IL-12 production. The synthetic peptide WKYMVm has been shown to dramatically inhibit the production of IL-12 induced by LPS in human monocyte-derived dendritic cells. aai.orgnih.gov This inhibitory effect is suggested to occur at the transcriptional level, leading to reduced accumulation of IL-12 mRNA. nih.gov However, in a different context, specifically a cecal ligation and puncture (CLP) sepsis mouse model, administration of WKYMVm was associated with enhanced production of type 1 cytokines, including IL-12. aai.org This suggests that the effect on cytokine production can be context-dependent, varying with the specific peptide structure and the physiological environment.

Metabolic Disorders

Disturbances in amino acid metabolism, including that of tryptophan and valine, have been linked to various metabolic disorders. frontiersin.orgnih.gov Altered plasma levels of essential amino acids, including valine and tryptophan, have been observed in individuals with metabolic syndrome and hyperlipidemia. d-nb.infonih.govplos.org

Val-Trp and Hyperlipidemia

Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a significant risk factor for cardiovascular diseases and is often associated with metabolic syndrome. Studies investigating the plasma amino acid profiles in hyperlipidemic subjects have revealed alterations in the concentrations of several essential amino acids, including valine and tryptophan. One study reported increased blood levels of valine and decreased blood levels of tryptophan in hyperlipidemic subjects compared to healthy individuals. d-nb.info While this study focused on free amino acids rather than the Val-Trp dipeptide specifically, it highlights a metabolic link between these constituent amino acids and hyperlipidemia.

Val-Trp has also been identified as an angiotensin-converting enzyme (ACE) inhibitory peptide. ajol.inforsc.orgresearchgate.net ACE inhibitors are known for their role in regulating blood pressure, but the renin-angiotensin system is also implicated in metabolic processes and disorders. Furthermore, Val-Trp has been explored for its potential inhibitory effects on enzymes such as xanthine (B1682287) oxidase (XO) and dipeptidyl peptidase-IV (DPP-IV), which are relevant to metabolic pathways. researchgate.netmdpi.com

Data from a study on plasma essential amino acid levels in healthy and hyperlipidemic subjects is presented in the table below. d-nb.info

| Amino Acid | Healthy Subjects (μg/mL, mean ± SD) | Hyperlipidemic Subjects (μg/mL, mean ± SD) |

| Val | 35.34 ± 15.64 | 38.04 ± 16.70 |

| Trp | 17.23 ± 4.94 | 15.62 ± 5.77 |

| Phe | 22.72 ± 9.13 | 22.41 ± 8.45 |

| His | 16.78 ± 13.64 | 18.35 ± 14.49 |

| Met | 6.24 ± 1.97 | 6.21 ± 1.97 |

This data indicates differences in the mean blood levels of valine and tryptophan between healthy and hyperlipidemic subjects, with valine levels being higher and tryptophan levels being lower in the hyperlipidemic group. d-nb.info

Potential as a Component in Functional Foods and Nutritional Supplements

Bioactive peptides derived from food proteins are increasingly recognized for their potential health benefits and their use as components in functional foods and nutritional supplements. nih.govheraldopenaccess.us Val-Trp, as a dipeptide found in protein hydrolysates from various food sources, has been explored for its potential applications in this area. ajol.infochemimpex.com

Val-Trp has been identified as an ACE inhibitory peptide in hydrolysates from sources such as rapeseed and cauliflower by-products. rsc.orgresearchgate.netnih.gov This property suggests its potential inclusion in functional foods aimed at supporting cardiovascular health by helping to manage blood pressure. rsc.orgresearchgate.net Beyond its ACE inhibitory activity, Val-Trp and other tryptophan-containing dipeptides have been investigated for other biological activities relevant to health and nutrition. ajol.inforesearchgate.netmdpi.com

The incorporation of such bioactive peptides into functional foods and nutritional supplements is seen as a promising strategy to provide specific physiological benefits. nih.govheraldopenaccess.us While the direct effects of Val-Trp as a standalone supplement require further comprehensive study, its identification in various protein sources and its demonstrated bioactivities, such as ACE inhibition and potential enzyme modulation, support its consideration as a valuable component in the development of health-promoting food products and supplements. ajol.inforsc.orgresearchgate.netnih.govchemimpex.com

Future Research Perspectives on Val Trp

Exploration of Novel Biological Activities and Therapeutic Targets